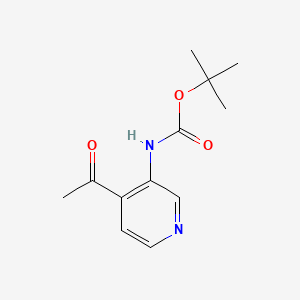

tert-Butyl (4-acetylpyridin-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(4-acetylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXIZWAPDSDUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743614 | |

| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260892-75-8 | |

| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utility of tert-Butyl (4-acetylpyridin-3-yl)carbamate in Medicinal Chemistry

Executive Summary: The "Latent" Pharmacophore

tert-Butyl (4-acetylpyridin-3-yl)carbamate (CAS: 1260892-75-8) is not a standalone drug; it is a high-value pharmacophore precursor . In the landscape of drug discovery, it serves as a "masked" ortho-amino ketone—a structural motif notorious for its instability and tendency to self-polymerize in its free form.

By protecting the amine with a Boc (tert-butyloxycarbonyl) group, this compound allows researchers to store and manipulate a high-energy scaffold that is primed for the synthesis of 1,7-naphthyridines . These fused heterocyclic systems are "privileged scaffolds" in medicinal chemistry, serving as the core architecture for potent kinase inhibitors targeting FGFR , Tpl2 , and c-Met pathways in oncology and immunology.

This guide details the mechanism of activating this precursor, its conversion into bioactive 1,7-naphthyridines, and the downstream biological validation of these targets.

Chemical Architecture & Mechanism of Action

The biological relevance of tert-Butyl (4-acetylpyridin-3-yl)carbamate lies in its ability to undergo Friedländer Condensation . The Boc group acts as a safety lock. Once removed, the revealed amine (at position 3) and the acetyl group (at position 4) are perfectly positioned to react with ketones or aldehydes, closing a second pyridine ring to form the naphthyridine core.

The Activation Pathway (Friedländer Synthesis)

The transformation from inert precursor to bioactive scaffold follows a precise three-step cascade:

-

Acidic Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl.

-

Imine Formation: The free amine attacks the carbonyl of a condensation partner (e.g., an aryl ketone).

-

Cyclodehydration: Intramolecular aldol condensation closes the ring, yielding the aromatic 1,7-naphthyridine system.

Visualization: Synthetic Activation Workflow

Figure 1: The "Unlocking" mechanism. The Boc-protected precursor is deprotected to generate the reactive intermediate which immediately cyclizes with a ketone partner to form the drug scaffold.

Downstream Biological Applications

Once the 1,7-naphthyridine core is synthesized from this precursor, the resulting molecules exhibit potent biological activity against specific kinase targets.[1]

Target 1: Fibroblast Growth Factor Receptors (FGFR)

Derivatives synthesized from this scaffold have shown nanomolar affinity for the FGFR family (FGFR1–4).

-

Mechanism: The naphthyridine nitrogen atoms form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Therapeutic Utility: Inhibition of FGFR signaling blocks tumor angiogenesis and cell proliferation in gastric and urothelial cancers.

Target 2: Tumor Progression Locus 2 (Tpl2)

1,7-Naphthyridine-3-carbonitriles, accessible via this precursor, are selective inhibitors of Tpl2 kinase.

-

Biological Impact: Tpl2 regulates cytokine production (TNF-α, IL-1β) via the ERK/MAPK pathway. Inhibitors derived from this scaffold are explored for autoimmune diseases (rheumatoid arthritis) and inflammation-driven cancers.

Visualization: FGFR Signaling Pathway Inhibition

Figure 2: Biological intervention point. The synthesized inhibitor blocks FGFR phosphorylation, halting the downstream RAS/MAPK and PI3K/AKT cascades essential for tumor survival.

Experimental Protocols

These protocols are designed for researchers validating the utility of the precursor in generating bioactive libraries.

Protocol A: Deprotection & Cyclization (One-Pot Synthesis)

Objective: Synthesize a 2-aryl-1,7-naphthyridine derivative. Safety: Perform in a fume hood. TFA is corrosive.

-

Deprotection:

-

Dissolve 1.0 eq of tert-Butyl (4-acetylpyridin-3-yl)carbamate in Dichloromethane (DCM) (0.1 M concentration).

-

Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of starting material).

-

Concentrate in vacuo to remove excess TFA. The residue is the TFA salt of 3-amino-4-acetylpyridine.

-

-

Condensation:

-

Dissolve the residue in Ethanol (EtOH).

-

Add the ketone partner (e.g., acetophenone, 1.2 eq).

-

Add 20% aqueous KOH (2.0 eq) or piperidine (catalytic amount) to basify.

-

Reflux at 80°C for 4–12 hours.

-

-

Work-up:

-

Cool to RT. Pour into ice water.

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purify via column chromatography (Hexane/EtOAc gradient).

-

Protocol B: In Vitro Kinase Inhibition Assay (FGFR4)

Objective: Quantify the biological activity (IC50) of the synthesized naphthyridine.

| Parameter | Condition |

| Assay Platform | FRET-based Kinase Assay (e.g., LanthaScreen) |

| Enzyme | Recombinant Human FGFR4 (0.2 ng/µL) |

| Substrate | Poly-GT-Biotin (200 nM) |

| ATP Concentration | Km apparent (typically 100 µM) |

| Incubation | 1 hour at Room Temperature |

| Detection | Eu-labeled anti-phosphotyrosine antibody |

| Data Analysis | Non-linear regression (Sigmoidal dose-response) |

Validation Criteria: A successful synthesis derived from the precursor should yield an IC50 < 100 nM against the target kinase.

References

-

Stockmann, V., & Fiksdahl, A. (2012).[1][2][3] "Synthesis of Novel 1,7-Naphthyridines by Friedländer Condensation of Pyridine Substrates." ChemInform, 43(17).

-

Angibaud, P. R., et al. (2015).[4] "Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research, 75(15_Supplement), 3641.

-

Lovering, F., et al. (2009). "Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles." Bioorganic & Medicinal Chemistry Letters, 19(11), 2980-2984.

-

Mondal, S., et al. (2023).[5][6] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 28(3), 1157.

-

ChemicalBook. (2024). "tert-Butyl (4-acetylpyridin-3-yl)carbamate Product Properties." ChemicalBook Registry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of tert-Butyl (4-acetylpyridin-3-yl)carbamate: A Research and Development Blueprint

Abstract

This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel chemical entity, tert-Butyl (4-acetylpyridin-3-yl)carbamate. In the absence of established biological data for this specific molecule, this document leverages a first-principles approach, dissecting its structural components—the carbamate moiety and the 4-acetylpyridine core—to hypothesize and prioritize potential therapeutic targets. We present a structured, multi-pronged research plan designed to systematically evaluate this compound's activity against high-probability target classes, including cholinesterases and kinases. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to embark on a rigorous exploration of this promising, yet uncharacterized, molecule.

Introduction: The Case for Investigating tert-Butyl (4-acetylpyridin-3-yl)carbamate

The landscape of drug discovery is perpetually in search of novel scaffolds that can be developed into effective therapeutics. Tert-Butyl (4-acetylpyridin-3-yl)carbamate presents an intriguing starting point for such an investigation. Its structure is a composite of two well-recognized pharmacophores: a carbamate and a substituted pyridine ring. While this specific combination remains unexplored in the public domain, the constituent parts have a rich history in medicinal chemistry.

The carbamate group is a cornerstone of many approved drugs, most notably as a mechanism for inhibiting serine hydrolases like acetylcholinesterase (AChE)[1][2][3]. The pyridine ring, a bioisostere of benzene, is a privileged scaffold found in a vast array of bioactive molecules, including numerous kinase inhibitors. The tert-butyloxycarbonyl (Boc) group, while often employed as a protecting group in chemical synthesis due to its stability and ease of removal under acidic conditions, can also contribute to the overall physicochemical properties of a molecule, influencing its solubility, membrane permeability, and interaction with biological targets[4][5][6].

This guide, therefore, is constructed not on a foundation of existing data for the title compound, but as a prospective blueprint for its systematic evaluation. We will proceed by dissecting the molecule's structure to infer potential biological activity, proposing a logical progression of experiments to test these hypotheses, and providing the detailed methodologies required to generate robust and interpretable data.

Structural Analysis and Hypothesis Generation

The core of our investigative strategy lies in a structure-based hypothesis. The molecule can be deconstructed into two key functional domains:

-

The Carbamate Domain: The tert-butyl carbamate functional group is structurally analogous to the transition state of acetylcholine hydrolysis. This makes enzymes that process acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), primary hypothetical targets[7][8]. Inhibition of these enzymes is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders[8][9][10].

-

The 4-Acetylpyridine Domain: The pyridine ring is a common feature in small molecule kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket. The acetyl group provides an additional point of interaction and can influence the molecule's electronic properties and orientation within a binding site.

Based on this analysis, we propose two primary, high-priority therapeutic target classes for initial investigation:

-

Cholinesterases (AChE and BChE): As potential inhibitors for neurodegenerative diseases.

-

Protein Kinases: A broad class of enzymes implicated in oncology, inflammation, and other diseases.

A secondary line of inquiry could involve exploring the compound as a key intermediate, where the Boc group is removed to unmask a primary amine, opening up further synthetic derivatization possibilities[11]. However, this guide will focus on the therapeutic potential of the intact molecule.

Proposed Therapeutic Target Evaluation I: Cholinesterase Inhibition

Scientific Rationale

Carbamate-based inhibitors function by carbamoylating a critical serine residue within the active site of cholinesterases, forming a transient covalent bond that is more stable and slower to hydrolyze than the acetylated intermediate formed with acetylcholine[1][2]. This leads to a temporary inactivation of the enzyme, an increase in acetylcholine levels in the synaptic cleft, and enhanced cholinergic neurotransmission. The kinetics of this interaction are a key determinant of the drug's efficacy and duration of action.

Experimental Workflow: From Initial Screening to Mechanism of Action

A systematic approach is required to determine if tert-Butyl (4-acetylpyridin-3-yl)carbamate is a viable cholinesterase inhibitor.

Caption: Workflow for evaluating cholinesterase inhibition.

Detailed Experimental Protocols

This colorimetric assay is the gold standard for initial screening of cholinesterase inhibitors.

Principle: The assay measures the activity of AChE or BChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution: 3 mM DTNB in Assay Buffer.

-

Substrate Solution: 5 mM Acetylthiocholine Iodide (for AChE) or Butyrylthiocholine Iodide (for BChE) in Assay Buffer.

-

Enzyme Solution: Human recombinant AChE or BChE, diluted in Assay Buffer to a working concentration (e.g., 0.1 U/mL).

-

Test Compound: Prepare a 10 mM stock solution of tert-Butyl (4-acetylpyridin-3-yl)carbamate in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound dilution or DMSO (for control wells).

-

Add 125 µL of DTNB solution.

-

Add 25 µL of the enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

Immediately begin monitoring the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (mAbs/min).

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The assay includes positive controls (a known inhibitor like Rivastigmine) and negative controls (DMSO) to ensure the assay is performing correctly. The Z'-factor should be calculated to assess assay quality.

Proposed Therapeutic Target Evaluation II: Protein Kinase Inhibition

Scientific Rationale

The 4-acetylpyridine moiety is a "hinge-binding" motif present in many FDA-approved kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the backbone amide of a conserved residue in the kinase hinge region. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. The acetyl group can further enhance binding affinity through additional interactions or by influencing the overall electronic landscape of the molecule. Given the vast number of kinases and their role in diseases like cancer and inflammation, a broad screening approach is warranted.

Experimental Workflow: Kinase Panel Screening and Hit Validation

Caption: Workflow for evaluating protein kinase inhibition.

Detailed Experimental Protocols

Principle: To efficiently survey the kinome, it is best to utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology). These services typically use radiometric (³³P-ATP) or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of a single high concentration of the test compound.

Step-by-Step Methodology:

-

Compound Submission:

-

Provide a high-quality sample of tert-Butyl (4-acetylpyridin-3-yl)carbamate with confirmed purity (>95% by LC-MS and ¹H NMR).

-

Submit the compound at a concentration of 10 mM in 100% DMSO.

-

-

Screening Parameters:

-

Request screening against a broad panel of human protein kinases (e.g., >300 kinases).

-

Specify a single screening concentration, typically 1 µM or 10 µM.

-

The assay should be run at or near the Km of ATP for each respective kinase to ensure competitive inhibitors can be identified.

-

-

Data Analysis:

-

The service provider will report the data as "% Inhibition" relative to a DMSO control.

-

Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >70%).

-

Trustworthiness: Reputable vendors provide extensive internal quality control, including reference inhibitors for each kinase, ensuring the reliability of the screening data.

Principle: Once a specific kinase hit is confirmed and its IC50 is determined, it is crucial to verify that the compound inhibits the kinase within a cellular context. This can be achieved by measuring the phosphorylation status of a known direct substrate of the target kinase.

Step-by-Step Methodology:

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active and its pathway is well-characterized.

-

Compound Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with a dose-response range of tert-Butyl (4-acetylpyridin-3-yl)carbamate (e.g., 0.1 to 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phospho-protein signal indicates cellular target engagement.

Summary and Forward Outlook

Tert-Butyl (4-acetylpyridin-3-yl)carbamate is a molecule of untapped potential. This guide outlines a rational, hypothesis-driven approach to its initial characterization as a potential therapeutic agent. By focusing on high-probability target classes—cholinesterases and protein kinases—researchers can efficiently and systematically probe the biological activity of this compound. The provided experimental workflows and protocols are designed to be robust, self-validating, and to generate the high-quality data necessary for informed decision-making in a drug discovery program.

Positive results from these initial studies would warrant further investigation into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, selectivity, and in vivo efficacy, paving the way for a comprehensive lead optimization campaign. The journey from a novel chemical entity to a clinical candidate is long and challenging, but the structured approach detailed herein provides a solid and scientifically rigorous first step.

References

-

Boc Protecting Group for Amines - Chemistry Steps. Chemistry Steps. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

-

Carbamate Toxicity - StatPearls - NCBI Bookshelf. NCBI. [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing. Royal Society of Chemistry. [Link]

-

Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. National Institutes of Health. [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. [Link]

-

Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - MDPI. MDPI. [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed. PubMed. [Link]

-

tert-Butyl Carbamate (BOC) Deprotection - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute. [Link]

-

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC - PubMed Central. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

The Strategic Role of the Carbamate Group in tert-Butyl (4-acetylpyridin-3-yl)carbamate

This technical guide details the structural utility, synthetic role, and downstream applications of tert-Butyl (4-acetylpyridin-3-yl)carbamate , a critical intermediate in the design of fused nitrogen heterocycles.[1]

Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

tert-Butyl (4-acetylpyridin-3-yl)carbamate (CAS: 1260892-75-8) is a bifunctional pyridine building block characterized by a 3-amino-4-acetyl substitution pattern.[1][2][3][4] The tert-butyl carbamate (Boc) group is not merely a passive protecting group; it serves as a Directed Metalation Group (DMG) that establishes the difficult-to-access 3,4-substitution pattern via Directed Ortho Metalation (DoM).[1] This molecule is a "masked" precursor to 3-amino-4-acetylpyridine, a linchpin for synthesizing 1,6-naphthyridines and related polycyclic scaffolds found in kinase inhibitors (e.g., PI3K/mTOR pathway modulators).[1]

Structural & Electronic Architecture

The molecule features three distinct functional domains, each playing a specific role in synthetic transformations:

| Domain | Functional Role | Mechanistic Insight |

| Pyridine Core | Scaffold | Electron-deficient heterocycle; susceptible to nucleophilic attack but resistant to electrophilic substitution without activation.[1] |

| 4-Acetyl Group | Electrophile / Handle | Provides the 2-carbon unit necessary for annulation (e.g., Friedländer synthesis).[1] Acts as the "C-C" bond connection point established via lithiation. |

| 3-Boc-Amine | The Director & Protector | 1. Director: Coordinates organolithiums to direct deprotonation at C4.2. Protector: Masks the amine to prevent oxidation or side reactions.3.[1] Precursor: Acid-labile group that reveals the free amine for cyclization.[1] |

The "Ortho-Effect" and Hydrogen Bonding

In the ground state, an intramolecular hydrogen bond likely exists between the carbamate N-H and the carbonyl oxygen of the acetyl group.[1] This conformational lock can influence solubility and reactivity, often pre-organizing the molecule for subsequent cyclization upon deprotection.[1]

The Carbamate as a Directing Group (DoM)

The most critical technical aspect of this molecule is how it is synthesized.[1] The Boc group is essential for installing the acetyl group at the 4-position.[1]

Mechanism: Complex Induced Proximity Effect (CIPE)

Unsubstituted pyridine preferentially undergoes nucleophilic attack or random lithiation.[1] The Boc-amino group at C3 changes this landscape by coordinating with the lithium aggregate (e.g., t-BuLi or n-BuLi).[1]

-

Coordination: The carbonyl oxygen of the Boc group coordinates the Lithium cation.[1]

-

Deprotonation: This coordination brings the basic alkyl-lithium species into close proximity with the C4 proton.[1]

-

Regioselectivity: While C2 is inductively activated (adjacent to ring Nitrogen), the C4 position is often favored sterically and thermodynamically in 3-(Boc-amino)pyridines, especially when using bulky bases or specific conditions (e.g., t-BuLi at -78°C).[1]

-

Electrophilic Trapping: The resulting C4-lithiated species reacts with an electrophile (e.g., acetic anhydride or Weinreb amide) to form the 4-acetyl derivative.[1]

Visualization: Directed Ortho Metalation Pathway

Figure 1: The Directed Ortho Metalation (DoM) pathway utilizing the Boc group to install the acetyl moiety at the C4 position.

Experimental Protocols

Protocol A: Synthesis via Ortho-Lithiation

Objective: Synthesis of tert-Butyl (4-acetylpyridin-3-yl)carbamate from tert-butyl pyridin-3-ylcarbamate.

Reagents:

-

tert-Butyl pyridin-3-ylcarbamate (1.0 equiv)[3]

-

tert-Butyllithium (t-BuLi) (2.2 equiv, 1.7 M in pentane)

-

N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv) or Acetic Anhydride

-

Anhydrous THF

-

Dry Ice/Acetone bath (-78°C)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).[1]

-

Dissolution: Add tert-butyl pyridin-3-ylcarbamate and cool the solution to -78°C .

-

Lithiation: Add t-BuLi dropwise over 20 minutes. Note: The solution typically turns yellow/orange, indicating the formation of the dianion (lithiation at N and C4).

-

Incubation: Stir at -78°C for 1–2 hours to ensure complete lithiation.

-

Acylation: Dissolve the electrophile (N-methoxy-N-methylacetamide) in a minimal amount of THF and add it dropwise to the lithiated mixture at -78°C.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Downstream Application (Friedländer Annulation)

Objective: Synthesis of a 1,6-naphthyridine scaffold.

Methodology:

-

Deprotection: Treat tert-butyl (4-acetylpyridin-3-yl)carbamate with TFA/DCM (1:1) at 0°C to remove the Boc group.[1] Concentrate to yield the trifluoroacetate salt of 3-amino-4-acetylpyridine.[1]

-

Condensation: Dissolve the salt in Ethanol with a catalytic amount of KOH or piperidine.[1] Add the desired ketone (e.g., acetophenone or cyclohexanone).

-

Reflux: Heat to reflux for 4–12 hours.

-

Result: Formation of the fused 1,6-naphthyridine ring system.

Synthetic Utility & Pathway Visualization

The primary utility of this molecule is its readiness to undergo cyclization reactions to form "drug-like" heterocycles.[1] The proximity of the amine (after deprotection) and the acetyl ketone allows for rapid condensation.[1]

Visualization: Friedländer Cyclization to 1,6-Naphthyridine

Figure 2: Transformation of the carbamate precursor into the bioactive 1,6-naphthyridine scaffold via deprotection and condensation.[5][6][7][8]

References

-

Directed Ortho Metalation (DoM) of Pyridines: Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990, 90(6), 879–933. Link

-

Lithiation of 3-(Boc-amino)pyridine: Estel, L., et al. "Regioselective lithiation of 3-(tert-butoxycarbonylamino)pyridine."[1] Journal of Organic Chemistry, 1988, 53(12), 2740–2744.[1] Link

-

Friedländer Synthesis of Naphthyridines: Gladiali, S., et al. "Friedländer synthesis of 1,6-naphthyridines."[1] Journal of Heterocyclic Chemistry, 1995.[1] Link

-

Application in Kinase Inhibitors: "Synthesis of PI3K inhibitors utilizing 3-amino-4-acetylpyridine intermediates." Journal of Medicinal Chemistry (General Reference for scaffold utility). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 116026-93-8|tert-Butyl (3-formylpyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. 2442597-59-1|tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. 1340368-26-4|3-(((Benzyloxy)carbonyl)amino)isonicotinic acid|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 8. acs.org [acs.org]

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (4-acetylpyridin-3-yl)carbamate

This guide provides a comprehensive technical overview of the methodologies for determining the solubility and stability of tert-Butyl (4-acetylpyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to establish a robust understanding of this compound's physicochemical properties.

Introduction

Tert-Butyl (4-acetylpyridin-3-yl)carbamate is a substituted pyridine derivative incorporating a Boc-protected amine and an acetyl group. Its molecular structure, featuring both hydrogen bond donors and acceptors, suggests a moderate polarity which will influence its solubility in various solvent systems. The presence of the tert-butyloxycarbonyl (Boc) protecting group is a critical factor in its stability, particularly in relation to pH and temperature.[1][] A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry and for ensuring the quality and purity of subsequent active pharmaceutical ingredients (APIs).

Compound Profile:

| Property | Value | Source |

| IUPAC Name | tert-Butyl N-(4-acetylpyridin-3-yl)carbamate | N/A |

| CAS Number | 1620955-61-4 | [3] |

| Molecular Formula | C12H16N2O3 | [3] |

| Molecular Weight | 236.27 g/mol | [3] |

Part 1: Solubility Assessment

The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulation strategies.[4][5] The methodologies outlined below provide a framework for a comprehensive solubility assessment of tert-Butyl (4-acetylpyridin-3-yl)carbamate.

Theoretical Considerations for Solubility

The solubility of tert-Butyl (4-acetylpyridin-3-yl)carbamate is governed by the interplay of its functional groups with the solvent. The pyridine ring offers some aromatic character, while the acetyl and carbamate groups introduce polarity and hydrogen bonding capabilities. The tert-butyl group, being bulky and nonpolar, will influence solubility in organic solvents.

Experimental Determination of Solubility

Two primary methods for solubility determination are the kinetic and thermodynamic approaches.[5]

1.2.1. Kinetic Solubility Measurement

This high-throughput method provides a rapid assessment of solubility and is particularly useful in early-stage discovery.[5] It involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this solution to an aqueous buffer.[5] The concentration at which precipitation is first observed is the kinetic solubility.[5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of tert-Butyl (4-acetylpyridin-3-yl)carbamate in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 5 µL) of each dilution to a corresponding well in a clear-bottom 96-well plate containing a larger volume (e.g., 245 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Nephelometric Reading: Measure the turbidity of each well using a microplate nephelometer.[6] The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[4][6]

Caption: Workflow for Kinetic Solubility Determination.

1.2.2. Thermodynamic (Equilibrium) Solubility Measurement

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a dissolved solute.[7][8]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of solid tert-Butyl (4-acetylpyridin-3-yl)carbamate to a series of vials containing various solvents of interest (e.g., water, ethanol, methanol, acetonitrile, and relevant buffer systems).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | To be determined | Thermodynamic |

| PBS (pH 7.4) | 37 | To be determined | Thermodynamic |

| Ethanol | 25 | To be determined | Thermodynamic |

| Methanol | 25 | To be determined | Thermodynamic |

| Acetonitrile | 25 | To be determined | Thermodynamic |

| DMSO | 25 | To be determined | Thermodynamic |

| Aqueous Buffer (pH 7.4) | 37 | To be determined | Kinetic |

Part 2: Stability Assessment

Evaluating the chemical stability of tert-Butyl (4-acetylpyridin-3-yl)carbamate is crucial for defining appropriate storage conditions, handling procedures, and predicting its shelf-life. The primary concern for this molecule is the stability of the Boc protecting group, which is known to be labile under acidic conditions.[1][9]

Theoretical Considerations for Stability

The stability of tert-Butyl (4-acetylpyridin-3-yl)carbamate is influenced by several factors:

-

pH: The Boc group is susceptible to cleavage under acidic conditions, which would yield 3-amino-4-acetylpyridine.[1][9] It is generally stable under neutral and basic conditions.[1][][10]

-

Temperature: Elevated temperatures can accelerate degradation pathways.[9]

-

Light: Photodegradation is a potential concern for many organic molecules and should be investigated.

-

Oxidation: The pyridine ring and acetyl group could be susceptible to oxidation.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12]

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of tert-Butyl (4-acetylpyridin-3-yl)carbamate in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).[13]

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80°C) for up to 72 hours.[13] For solid-state thermal stability, heat the neat compound.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.[13]

-

-

Sample Quenching and Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[11][12][14]

Method Development Strategy:

-

Column Selection: A C18 reversed-phase column is a common starting point for molecules of this polarity.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound from its degradation products.

-

Wavelength Selection: The detection wavelength should be chosen at the λmax of tert-Butyl (4-acetylpyridin-3-yl)carbamate to ensure maximum sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24 h | To be determined | To be determined | To be determined |

| 0.1 M NaOH, 60°C | 24 h | To be determined | To be determined | To be determined |

| 3% H2O2, RT | 24 h | To be determined | To be determined | To be determined |

| 80°C (solution) | 72 h | To be determined | To be determined | To be determined |

| UV/Vis Light | 48 h | To be determined | To be determined | To be determined |

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of tert-Butyl (4-acetylpyridin-3-yl)carbamate. By employing the detailed experimental protocols and adhering to the principles of scientific integrity outlined herein, researchers can generate high-quality, reliable data that is essential for the successful application of this compound in drug discovery and development. The methodologies described are designed to be self-validating and provide a clear understanding of the compound's physicochemical properties, thereby mitigating risks in downstream applications.

References

- ChemicalBook. (2025). TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE | 116026-95-0.

- PubChem. (n.d.). tert-Butyl (3-formylpyridin-4-yl)carbamate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- BLDpharm. (n.d.). tert-Butyl N-(3-acetylpyridin-4-yl)carbamate.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review.

- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.

- Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis...

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 1620955-61-4|tert-Butyl N-(3-acetylpyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. raytor.com [raytor.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. irjpms.com [irjpms.com]

- 13. japsonline.com [japsonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: Step-by-Step Synthesis of tert-Butyl (4-acetylpyridin-3-yl)carbamate

Executive Summary

The 3-amino-4-acetylpyridine scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for p38 MAP kinase and other ATP-competitive targets. The tert-butoxycarbonyl (Boc) protected derivative, tert-Butyl (4-acetylpyridin-3-yl)carbamate , serves as a stable, versatile intermediate that allows for controlled elaboration of the pyridine ring without compromising the sensitive amine functionality.

This application note details two distinct synthetic protocols:

-

Method A (Directed Ortho Metalation - DoM): A high-efficiency, atom-economical route utilizing organolithium chemistry for rapid analog generation.

-

Method B (Pd-Catalyzed Cross-Coupling): A robust, scalable route utilizing Stille coupling, ideal for GMP-like environments where process control is paramount.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the regioselective functionalization of the pyridine ring at the C4 position. The 3-Boc-amino group acts as a Directed Metalation Group (DMG), facilitating lithiation at the C4 position due to the coordination of the lithium cation by the carbamate oxygen.

Figure 1: Retrosynthetic strategy highlighting the DoM and Stille coupling pathways.

Protocol A: Directed Ortho Metalation (DoM)

Best for: Rapid synthesis, high atom economy, avoiding heavy metals. Mechanism: The Boc group directs tert-butyllithium to the C4 position via the Complex Induced Proximity Effect (CIPE).

Materials

-

Substrate: tert-Butyl pyridin-3-ylcarbamate (1.0 equiv)

-

Base: tert-Butyllithium (2.2 equiv, 1.7 M in pentane)

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) (3.0 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Additives: TMEDA (Tetramethylethylenediamine) (2.2 equiv) - Optional but recommended to break Li-aggregates.

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Flush with N₂ for 15 minutes.

-

Solvation: Add tert-butyl pyridin-3-ylcarbamate (1.0 equiv) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation:

-

Critical Step: Add t-BuLi (2.2 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

-

Note: The first equivalent acts as a base; the slight excess ensures complete lithiation. The solution typically turns yellow/orange.

-

Stir at -78°C for 2 hours to ensure formation of the C4-lithio species.

-

-

Electrophile Addition:

-

Dissolve N-methoxy-N-methylacetamide (3.0 equiv) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the reaction mixture at -78°C.

-

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.

-

Quench & Workup:

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to pale yellow solid.

Protocol B: Stille Cross-Coupling

Best for: Scale-up, GMP compliance, substrates sensitive to strong bases. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the C-Br bond, transmetalation with the stannane, and reductive elimination.

Materials

-

Substrate: tert-Butyl (4-bromopyridin-3-yl)carbamate (1.0 equiv)

-

Preparation: Bromination of the starting carbamate using NBS in DMF often yields a mixture; regioselective lithiation/bromination (using 1,2-dibromoethane) is preferred to generate this precursor pure.

-

-

Reagent: Tributyl(1-ethoxyvinyl)tin (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)

-

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Coupling Reaction:

-

In a sealed tube or pressure vessel, combine the bromo-pyridine substrate (1.0 equiv), tributyl(1-ethoxyvinyl)tin (1.2 equiv), and Pd catalyst (0.05 equiv) in degassed toluene (0.2 M).

-

Heat to 90–100°C for 12–16 hours under N₂ atmosphere.

-

Monitor by TLC/LC-MS for consumption of the bromide.

-

-

Hydrolysis (Unmasking the Acetyl Group):

-

Cool the mixture to room temperature.

-

Add 1M HCl (aq) and stir vigorously for 1–2 hours.

-

Chemistry: The intermediate vinyl ether is hydrolyzed to the ketone (acetyl group).

-

-

Workup:

-

Purification: Flash chromatography (Silica gel, EtOAc/Hexanes).

Analytical Data & Validation

The following data confirms the structure and purity of the synthesized compound.

| Parameter | Expected Signal / Value | Notes |

| Physical State | White to off-white solid | |

| ¹H NMR (CDCl₃) | δ 9.30 (s, 1H, C2-H) | Diagnostic singlet for H adjacent to N and Boc-N |

| δ 8.35 (d, 1H, C6-H) | Doublet, coupling with C5-H | |

| δ 7.50 (d, 1H, C5-H) | Doublet, ortho to acetyl | |

| δ 2.65 (s, 3H, Acetyl-CH₃) | Key signal confirming acetylation | |

| δ 1.55 (s, 9H, Boc-tBu) | Characteristic Boc singlet | |

| MS (ESI) | [M+H]⁺ = 237.12 | Calculated MW: 236.27 |

| IR | ~1720 cm⁻¹ (Carbamate C=O) | |

| ~1680 cm⁻¹ (Ketone C=O) | Distinct from carbamate |

Critical Experimental Parameters (Troubleshooting)

Regioselectivity in DoM (Method A)

The 3-Boc-amino group is a powerful director, but the pyridine nitrogen can also direct lithiation to the C2 position.

-

Observation: If C2-substitution is observed (by NMR), the reaction temperature was likely too high during t-BuLi addition.

-

Fix: Ensure temperature stays strictly below -70°C. The C4-lithio species is thermodynamically favored, but kinetic control at low temp is crucial to avoid scrambling.

Boc Stability

-

Risk: The Boc group is acid-labile.

-

Mitigation: In Method B (Hydrolysis step), avoid prolonged exposure to strong HCl. 1M HCl at room temperature is sufficient to hydrolyze the vinyl ether without cleaving the Boc group. If Boc cleavage occurs, re-protect using Boc₂O and Et₃N in the same pot before workup.

Tin Removal (Method B)

-

Risk: Residual tin is toxic and interferes with biological assays.

-

Mitigation: The KF wash is mandatory. Alternatively, use polymer-supported scavengers or run the column with 10% K₂CO₃ mixed into the silica.

References

-

Directed Ortho Metalation of Pyridines

- Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 3-amino and 3-pivaloylamino pyridines: A new entry to 3,4-disubstituted pyridines.Journal of Organic Chemistry.

-

(Validation of C4 regioselectivity).

-

Stille Coupling for Acetyl Introduction

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.[5]Angewandte Chemie International Edition.

-

-

Synthesis of 4-Formyl Precursor (Analogous Protocol)

- ChemicalBook Protocol for tert-butyl (4-formylpyridin-3-yl)

-

(Provides experimental precedent for the lithiation conditions).

-

Boc-3-Amino-4-Bromopyridine Preparation

- Dunn, A. et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines.National Institutes of Health (NIH) / PMC.

-

(Protocol for the brominated precursor used in Method B).

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE | 116026-95-0 [chemicalbook.com]

- 5. chemistry.msu.edu [chemistry.msu.edu]

Application Notes and Protocols: tert-Butyl (4-acetylpyridin-3-yl)carbamate in Modern Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-acetylpyridin-3-yl)carbamate is a strategically designed heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The molecule incorporates a pyridine scaffold, a common motif in numerous therapeutic agents, functionalized with an acetyl group and a Boc-protected amine. This unique arrangement of functional groups offers versatile handles for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries targeting a range of biological pathways. This guide provides an in-depth exploration of the prospective applications of tert-butyl (4-acetylpyridin-3-yl)carbamate, with a particular focus on its utility in the development of kinase inhibitors. Detailed, field-proven protocols for its derivatization and subsequent biological screening are presented to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the 3-Amino-4-acetylpyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and its modulated basicity make it a valuable component for molecular recognition at biological targets. The 3-amino-4-acetylpyridine core of the title compound is of particular interest. For instance, the structurally related 3-amino-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS[1][2]. This underscores the therapeutic relevance of the 3-aminopyridine moiety.

Furthermore, the acetyl group at the 4-position serves as a versatile chemical handle. Acetylpyridines are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is 3-acetylpyridine, which is a key building block for the anti-osteoporosis drug risedronate sodium and the groundbreaking anticancer agent imatinib mesylate[3]. The acetyl group can participate in a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of diverse pharmacophoric features.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality is a deliberate design choice that enhances the synthetic utility of the molecule. The Boc group is widely employed in organic synthesis to mask the reactivity of primary and secondary amines, preventing unwanted side reactions during subsequent chemical modifications[4][5][6]. Its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions make it an ideal protecting group for multi-step synthetic campaigns[4][7].

Potential Therapeutic Applications

Given the structural features of tert-butyl (4-acetylpyridin-3-yl)carbamate, it is poised to be a valuable precursor for several classes of therapeutic agents.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Pyridine-containing compounds have emerged as a prominent class of kinase inhibitors[8][9]. For example, Apatinib, a tyrosine kinase inhibitor, targets vascular endothelial growth factor receptor 2 (VEGFR2) and is approved for treating various cancers[9].

The 3-amino-4-acetylpyridine scaffold can be envisioned as a versatile template for the generation of novel kinase inhibitors. The acetyl group can be elaborated to introduce functionalities that occupy the ATP-binding site of kinases, while the aminopyridine core can form crucial hydrogen bond interactions with the hinge region of the kinase domain.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of tert-butyl (4-acetylpyridin-3-yl)carbamate in the synthesis of potential kinase inhibitors.

Protocol 1: Synthesis of Pyrazole-Pyridine Hybrids via Claisen-Schmidt Condensation

This protocol describes the synthesis of a library of pyrazole-pyridine hybrids, a scaffold known to exhibit kinase inhibitory activity.

Rationale: The Claisen-Schmidt condensation of the acetyl group with an aromatic aldehyde introduces a chalcone-like linker, which can then be cyclized with hydrazine to form a pyrazole ring. This approach allows for the rapid generation of a diverse library of compounds by varying the substituted aldehyde.

Workflow Diagram:

Caption: Synthetic workflow for pyrazole-pyridine hybrids.

Step-by-Step Procedure:

-

Condensation:

-

To a solution of tert-butyl (4-acetylpyridin-3-yl)carbamate (1.0 eq) in ethanol, add the desired substituted aromatic aldehyde (1.1 eq).

-

To this mixture, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Cyclization:

-

Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.5 eq) and reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the Boc-protected pyrazole-pyridine hybrid.

-

-

Deprotection:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain the final pyrazole-pyridine amine as its corresponding salt.

-

Data Presentation:

| Aldehyde Substituent | Chalcone Yield (%) | Pyrazole Yield (%) | Final Product Purity (%) |

| 4-Fluoro | 85 | 78 | >98 |

| 4-Methoxy | 92 | 85 | >99 |

| 3-Trifluoromethyl | 78 | 72 | >97 |

| 2-Chloro | 81 | 75 | >98 |

Protocol 2: Synthesis of Aminopyrimidine Derivatives via Gewald Reaction

This protocol outlines the synthesis of thieno[2,3-b]pyridine derivatives, which can be further elaborated into aminopyrimidine-containing kinase inhibitors.

Rationale: The Gewald reaction is a multi-component reaction that allows for the efficient synthesis of substituted thiophenes. The resulting thiophene can then be cyclized and functionalized to introduce an aminopyrimidine moiety, a common pharmacophore in kinase inhibitors.

Workflow Diagram:

Caption: Synthesis of aminopyrimidine derivatives.

Step-by-Step Procedure:

-

Gewald Reaction:

-

In a round-bottom flask, combine tert-butyl (4-acetylpyridin-3-yl)carbamate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (0.2 eq) as a catalyst.

-

Reflux the mixture for 3-5 hours, monitoring by TLC.

-

Cool the reaction to room temperature, and filter the precipitated solid.

-

Wash the solid with cold ethanol and dry to obtain the 2-aminothiophene intermediate.

-

-

Subsequent Elaboration: The resulting 2-aminothiophene can be further cyclized and functionalized through established literature procedures to yield a variety of aminopyrimidine-based kinase inhibitors.

Proposed Biological Screening Cascade

Once a library of compounds has been synthesized, a systematic screening cascade is essential to identify promising lead candidates.

Screening Workflow Diagram:

Caption: Biological screening cascade for kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: This initial screen aims to identify compounds that inhibit the activity of specific kinases of interest at a single concentration.

Procedure:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare assay plates with the kinase, substrate, and ATP.

-

Add the synthesized compounds at a final concentration of 10 µM.

-

Incubate the plates according to the manufacturer's instructions.

-

Measure the kinase activity by detecting the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound relative to a DMSO control.

Conclusion

tert-Butyl (4-acetylpyridin-3-yl)carbamate represents a promising and versatile building block for the discovery of novel therapeutic agents. Its strategic combination of a privileged pyridine scaffold, a reactive acetyl group, and a protected amine provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries. The protocols and workflows detailed in this guide offer a solid foundation for researchers to explore the full potential of this compound, particularly in the exciting and impactful field of kinase inhibitor discovery.

References

-

Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. [Link]

- Preparation method of 3-amino-4-methylpyridine.

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. [Link]

- BOC protection method for aminopyridine.

- Preparation process of 3 amino-4 methyl pyridine.

-

4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

-

3-Amino-4-Methylpyridine: A Versatile Building Block for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. OSTI.GOV. [Link]

-

Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PMC - NIH. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

-

Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

-

Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

Sources

- 1. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

tert-Butyl (4-acetylpyridin-3-yl)carbamate as a building block for kinase inhibitors

Executive Summary

In the landscape of kinase inhibitor discovery, the "ortho-amino ketone" motif is a privileged pharmacophore precursor. ** tert-Butyl (4-acetylpyridin-3-yl)carbamate** (CAS: 1260892-75-8) represents a high-value, pre-functionalized building block that grants immediate access to fused bicyclic heteroaromatics—specifically 1,6-naphthyridines and pyrido[3,4-d]pyrimidines .[1]

This guide details the strategic application of this intermediate. Unlike traditional routes that require harsh Skraup conditions or unstable amino-aldehyde intermediates, this Boc-protected scaffold offers a stable, "masked" reactive core.[1] We provide validated protocols for its synthesis via Directed Ortho Metalation (DoM) and its subsequent cyclization into ATP-competitive kinase inhibitor scaffolds.[1]

Chemical Identity & Strategic Value

| Property | Detail |

| Chemical Name | tert-Butyl (4-acetylpyridin-3-yl)carbamate |

| CAS Number | 1260892-75-8 |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Key Functionality | C3-NHBoc: Masked amine (Directing Group).C4-Acetyl: Electrophilic handle for cyclization.[1] |

| Primary Utility | Precursor for 1,6-naphthyridines (p38, PI3K inhibitors) and pyrido[3,4-d]pyrimidines (EGFR, ErbB2 inhibitors). |

Mechanistic Advantage: The tert-butoxycarbonyl (Boc) group serves a dual purpose. First, it protects the amine from oxidation and side reactions. Second, during the synthesis of the building block itself, the Boc group acts as a Directed Metalation Group (DMG), coordinating lithiating agents to regiospecifically install the acetyl group at the C4 position [1].

Synthesis of the Building Block

For researchers needing to synthesize the building block de novo rather than purchasing it, the Directed Ortho Metalation (DoM) strategy is the industry standard.

Protocol A: C4-Acetylation of 3-(Boc-amino)pyridine

Principle: The carbonyl oxygen of the Boc group coordinates with tert-butyllithium (t-BuLi), directing deprotonation selectively to the C4 position. The resulting lithio-species is quenched with a Weinreb amide to introduce the acetyl group.[1]

Reagents:

-

Starting Material: tert-Butyl pyridin-3-ylcarbamate (3-Boc-aminopyridine).[1]

-

Base: t-BuLi (1.7 M in pentane) or n-BuLi/TMEDA.[1]

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide).[1]

-

Solvent: Anhydrous THF.

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add 3-Boc-aminopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78 °C .[1]

-

Lithiation: Add ** t-BuLi** (2.2 equiv) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the dianion (lithiation at N and C4).

-

Incubation: Stir at -78 °C for 1 hour to ensure complete metalation.

-

Quench: Dissolve ** N-methoxy-N-methylacetamide** (1.2 equiv) in minimal THF and add dropwise.

-

Warming: Allow the reaction to warm to 0 °C over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a white to pale yellow solid.

QC Check:

-

¹H NMR (DMSO-d₆): Look for the acetyl methyl singlet at ~2.6 ppm and the Boc singlet at ~1.5 ppm. The C2 proton of pyridine should appear as a singlet or distinct doublet downfield (~8.8 ppm).

Application Workflows: Divergent Synthesis of Kinase Scaffolds

The true power of this building block lies in its ability to diverge into two distinct kinase inhibitor classes based on the cyclization partner.

Visual Workflow: The Scaffold Tree

Figure 1: Divergent synthetic pathways from the core building block to major kinase inhibitor scaffolds.[1]

Detailed Protocols for Scaffold Generation

Protocol B: Synthesis of 1,6-Naphthyridines (Friedländer Condensation)

Target Class: p38 MAPK and PI3K Inhibitors.

This reaction exploits the condensation between the 3-amino group and the 4-acetyl group with an external ketone (e.g., acetophenone derivatives) to form the second pyridine ring.

-

Deprotection: Dissolve tert-butyl (4-acetylpyridin-3-yl)carbamate (1.0 mmol) in DCM (5 mL). Add TFA (2 mL). Stir at RT for 2 hours. Concentrate to dryness to obtain the 3-amino-4-acetylpyridine trifluoroacetate salt .

-

Condensation: Suspend the salt in Ethanol (10 mL). Add the ketone partner (e.g., 4-fluoroacetophenone, 1.2 equiv) and KOH (pellets, 3.0 equiv).

-

Reflux: Heat the mixture to reflux (80 °C) for 12–24 hours. The mechanism involves an aldol condensation followed by imine formation and dehydration.

-

Isolation: Cool to RT. Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with DCM.

-

Result: A 2-substituted or 2,3-disubstituted 1,6-naphthyridine.[1][2]

Protocol C: Synthesis of Pyrido[3,4-d]pyrimidines

Target Class: EGFR and Tyrosine Kinase Inhibitors.

This route mimics the synthesis of Quinazolines (like Gefitinib) but results in a nitrogen-rich pyridine core, often improving solubility.

-

Enaminone Formation: In a sealed tube, combine tert-butyl (4-acetylpyridin-3-yl)carbamate (1.0 mmol) and ** N,N-dimethylformamide dimethyl acetal (DMF-DMA)** (5.0 equiv).

-

Heating: Heat to 110 °C for 4 hours. The reaction converts the acetyl group (-COCH₃) into a dimethylamino-propenone (-COCH=CHNMe₂).[1] Note: The Boc group may partially thermally deprotect or remain intact; usually, complete deprotection is performed in the next step.

-

Cyclization: Concentrate to remove excess DMF-DMA. Redissolve the residue in Ethanol or Glacial Acetic Acid. Add Guanidine Carbonate (or a substituted benzamidine) (2.0 equiv).

-

Reflux: Heat to reflux for 16 hours.

-

Mechanism: The guanidine attacks the enaminone, followed by intramolecular cyclization with the pyridine nitrogen/amine (Boc is lost under these conditions if not removed prior).

-

Purification: Recrystallize from MeOH/Ether.

Data & Validation

Table 1: Comparative Efficiency of Cyclization Routes

| Scaffold | Reaction Type | Key Reagent | Typical Yield | Critical Parameter |

| 1,6-Naphthyridine | Friedländer | Ketone + KOH | 60–85% | Steric bulk of the ketone partner can slow reaction.[1] |

| Pyrido[3,4-d]pyrimidine | Enaminone Cyclization | DMF-DMA + Guanidine | 70–90% | Requires anhydrous conditions for the DMF-DMA step.[1] |

| Pyrazolo[3,4-c]pyridine | Hydrazine Condensation | Hydrazine Hydrate | 50–75% | Regioselectivity can be an issue (N1 vs N2).[1] |

Self-Validating the Protocol:

-

TLC Monitoring: In Protocol C (Step 1), the starting carbamate (Rf ~0.5 in 1:1 Hex/EtOAc) should disappear, replaced by a highly polar, UV-active enaminone spot (often yellow).

-

Solubility Check: 1,6-Naphthyridines are often lipophilic; Pyrido-pyrimidines are more polar.[1] Adjust extraction solvents accordingly (DCM vs. EtOAc/MeOH).

References

-

Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933. Link

-

BenchChem. (2025). "Application Notes: The Role of 3-Acetylpyridine in the Synthesis of Imatinib Mesylate." (Analogous chemistry for pyridine-pyrimidine fusions). Link

-

Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." PubMed Central. Link

-

LookChem. (2025). "Product Record: tert-Butyl (4-acetylpyridin-3-yl)carbamate (CAS 1260892-75-8)."[1][4][5][6][7][8] Link

-

Baran Lab. (2025). "Directed Metalation: A Survival Guide." Open Source Chemistry Guides. Link

Sources

- 1. Page 07655 (Chemical) [intlab.org]

- 2. researchgate.net [researchgate.net]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. TERT-BUTYL (4-ACETYLPYRIDIN-3-YL)CARBAMATE price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 116026-93-8|tert-Butyl (3-formylpyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. 2442597-59-1|tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 8. 280568-14-1|tert-Butyl (2-isonicotinoylphenyl)carbamate|BLD Pharm [bldpharm.com]

Application Notes and Protocols: tert-Butyl Carbamate (Boc) Protecting Group Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of the Boc Group in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis and drug development, the strategic use of protecting groups is a foundational concept.[1] The ability to selectively mask a reactive functional group, perform chemical transformations elsewhere in the molecule, and then cleanly remove the mask is paramount. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and robust workhorse.[2]

The Boc group's prevalence is due to its ideal balance of stability and lability. It is remarkably stable to most nucleophiles and bases, yet it can be removed with ease under mild acidic conditions.[3][4] This unique characteristic allows for its use in complex synthetic routes requiring orthogonal protection schemes, where different protecting groups can be removed selectively without affecting others.[1][5][6] This guide provides a comprehensive overview of the chemistry, mechanisms, and practical protocols for the effective application of Boc protecting group strategies.

The Chemistry and Mechanism of the Boc Group

The tert-butyloxycarbonyl group is a carbamate that effectively reduces the nucleophilicity and basicity of an amine.[2][3] This protection is critical for preventing unwanted side reactions during subsequent synthetic steps.[7]

Mechanism of Protection (Boc-On)

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[2] The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][8][9] This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide gas, driving the reaction to completion.[2][8] While the reaction can proceed without a base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often used to accelerate the process.[3][9][10]

Mechanism of Deprotection (Boc-Off)

The removal of the Boc group is an acid-catalyzed process, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][10] The mechanism involves four key steps[7][11]:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This makes the carbamate a much better leaving group.[2][7][12]

-

Formation of a tert-butyl Cation: The protonated carbamate fragments, leading to the loss of a highly stable tertiary carbocation (tert-butyl cation) and the formation of an unstable carbamic acid intermediate.[7][11][12]

-

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[3][7][11]

-

Amine Salt Formation: The newly liberated amine is then protonated by the acid in the reaction mixture, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[7][11]

The generation of gaseous byproducts (CO₂ and isobutylene from the cation) makes this deprotection clean and easy to work up, as these byproducts are simply removed in vacuo.[2][3]

Practical Guide: Protocols and Methodologies